(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S2/c1-2-8-20-18(23)17(30-19(20)29)10-12-4-3-5-14(9-12)28-16-7-6-13(21(24)25)11-15(16)22(26)27/h2-7,9-11H,1,8H2/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGCCIQMFBUYTJ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367250 | |
| Record name | Ambcb5562685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-68-5 | |
| Record name | Ambcb5562685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thiourea derivative with an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to introduce the benzylidene group.
Attachment of the Dinitrophenoxy Group: The final step involves the nucleophilic substitution reaction of the benzylidene-thiazolidinone intermediate with a dinitrophenoxy derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The benzylidene and dinitrophenoxy groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzylidene and dinitrophenoxy derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a reagent in various organic transformations, facilitating the development of new compounds with desirable properties.
Biological Activities
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that thiazolidinones can possess significant antimicrobial activity against various pathogens. The presence of the dinitrophenoxy group may enhance this activity by interfering with microbial cell wall synthesis or other vital processes .
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may modulate signaling pathways critical for cell survival and proliferation.
Medicinal Chemistry
In medicinal chemistry, (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is being explored for its therapeutic potential. Its structural features make it a candidate for developing drugs targeting specific diseases, particularly those involving microbial infections or cancer.
Industrial Applications
The unique chemical properties of this compound also lend themselves to industrial applications:
- Material Science : It is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. The incorporation of thiazolidinone structures can enhance material properties like durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The propenyl group at position 3 in the target compound contrasts with bulkier substituents (e.g., phenyl, isobutyl) in analogues. This may enhance solubility or alter steric interactions in biological targets .
Stereochemistry :
- The (5E) configuration in the target compound and some analogues (e.g., ) stabilizes the trans-benzylidene geometry, which may influence packing in crystal structures or binding to biological targets. In contrast, (5Z) isomers (e.g., ) exhibit cis configurations, altering molecular planarity .
Synthetic Routes: Most analogues are synthesized via Knoevenagel condensation between thiazolidinone precursors and substituted benzaldehydes, often catalyzed by bases like K₂CO₃ . The target compound likely follows a similar pathway, with 2,4-dinitrophenoxybenzaldehyde as the aldehyde component.
Structural Analysis and Crystallography
- Intermolecular Interactions: Analogues such as (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one form dimers via C–H⋯S and C–H⋯π interactions, stabilizing crystal lattices . The target compound’s dinitrophenoxy group may introduce additional dipole-dipole interactions.
- Dihedral Angles: In (5Z)-5-(2-methylbenzylidene) derivatives, dihedral angles between the thiazolidinone ring and benzylidene moiety range from 69.62° to 79.26°, influencing molecular planarity . The (5E) configuration in the target compound may reduce this angle, enhancing conjugation.
Biological Activity
The compound (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidin-4-one core with various substituents that enhance its biological activity. The presence of electron-withdrawing groups, such as the dinitrophenoxy moiety, is crucial for its pharmacological effects.
1. Antibacterial Activity
Thiazolidin-4-one derivatives have been reported to exhibit potent antibacterial properties. For instance, compounds with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria. A study indicated that derivatives containing halogen substitutions exhibited enhanced antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some cases .
| Compound | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
2. Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using various in vitro assays such as DPPH and ABTS radical scavenging tests. Compounds similar to (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one have demonstrated remarkable antioxidant activity, often surpassing traditional antioxidants like ibuprofen by significant margins .
| Compound | EC50 (µM) | Relative Activity vs. Ibuprofen |
|---|---|---|
| Compound A (similar structure) | 60.83 ± 0.86 | 14 times more active |
| Compound B (similar structure) | 70.04 ± 1.29 | 10 times more active |
3. Anticancer Activity
Research has shown that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and inducing apoptosis in cancer cells. Notably, compounds within this scaffold have been effective against several cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HT29 (adenocarcinoma) | Compound C | 15.0 |
| H460 (lung cancer) | Compound D | 12.5 |
4. Anti-inflammatory Activity
Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazolidin-4-one derivatives:
- Study on Antimicrobial Activity : A series of thiazolidinones were synthesized and tested for antimicrobial properties against multiple bacterial strains, revealing promising results that support further development .
- Antioxidant Evaluation : In vitro assays demonstrated that certain thiazolidinone derivatives exhibited superior antioxidant capabilities compared to established antioxidants, suggesting their potential use in oxidative stress-related conditions .
- Anticancer Potential : Investigations into the anticancer effects of thiazolidinones indicated significant cytotoxicity against various cancer cell lines, warranting further exploration into their mechanisms of action .
Q & A
Q. What analytical techniques identify degradation products during stability studies?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (acetonitrile-water gradient) coupled with electrospray ionization (ESI-MS) detect hydrolysis products (e.g., free thiols or nitroaniline derivatives) .
- TGA-DSC : Thermogravimetric analysis monitors thermal degradation thresholds (typically >200°C) .
Contradictions and Challenges in Existing Data
- Stereochemical Outcomes : and report conflicting dihedral angles for similar benzylidene-thiazolidinones, suggesting solvent-dependent crystallization effects. Researchers should validate configurations via multiple methods (XRD + NOESY) .
- Biological Target Specificity : While implicates hemoglobin subunits, other studies (e.g., ) propose bacterial enzyme inhibition. Target identification requires knockout assays or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
